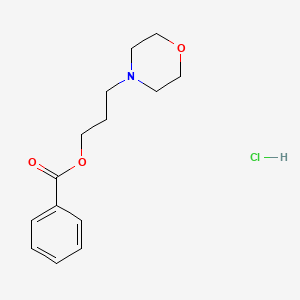![molecular formula C17H12Cl2N2O2S B6090792 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6090792.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide, also known as GW3965, is a synthetic compound that belongs to the class of liver X receptor (LXR) agonists. It was first developed by GlaxoSmithKline in 2006 for the treatment of atherosclerosis and other metabolic disorders. Since then, GW3965 has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide activates LXR by binding to its ligand-binding domain and inducing a conformational change that allows the receptor to recruit coactivators and regulate gene expression. LXR regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and immunity, including ABCA1, ABCG1, SREBP-1c, FAS, PPARγ, and IL-10. By regulating these genes, this compound can improve lipid and glucose homeostasis, reduce inflammation, and enhance immune function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including:
- Increased expression of ABCA1 and ABCG1, which promote cholesterol efflux from macrophages and reduce atherosclerosis.
- Increased expression of SREBP-1c and FAS, which promote fatty acid synthesis and storage in adipose tissue and liver.
- Increased expression of PPARγ, which promotes insulin sensitivity and glucose uptake in adipose tissue and muscle.
- Increased expression of IL-10, which reduces inflammation and enhances immune function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency and selectivity for LXR.
- Good solubility in organic solvents and aqueous buffers.
- Availability of commercial sources.
Some of the limitations include:
- Potential cytotoxicity and off-target effects at high concentrations.
- Limited stability in solution.
- Limited bioavailability and pharmacokinetic properties in vivo.
Zukünftige Richtungen
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has several potential future directions for research and development, including:
- Development of more potent and selective LXR agonists with improved pharmacokinetic properties and reduced toxicity.
- Investigation of the therapeutic potential of this compound in other diseases, such as Alzheimer's disease, Parkinson's disease, and autoimmune diseases.
- Elucidation of the molecular mechanisms underlying the effects of this compound on lipid and glucose metabolism, inflammation, and immunity.
- Development of novel drug delivery systems for this compound to enhance its bioavailability and efficacy in vivo.
Synthesemethoden
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide involves several steps, starting from the reaction of 2,4-dichlorobenzoyl chloride with 2-aminothiazole to form 4-(2,4-dichlorophenyl)-1,3-thiazole-2-amine. The intermediate is then reacted with 2-methoxybenzoic acid in the presence of a coupling agent to obtain this compound. The final product is purified by column chromatography and characterized by spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been studied extensively for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer. It has been shown to activate LXR, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and immunity. By activating LXR, this compound can improve lipid and glucose homeostasis, reduce inflammation, and inhibit tumor growth.
Eigenschaften
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-15-5-3-2-4-12(15)16(22)21-17-20-14(9-24-17)11-7-6-10(18)8-13(11)19/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCVRVZMRXFDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-(2-{1-[3-(aminocarbonyl)-4-hydroxyphenyl]ethylidene}hydrazino)-2-thiophenecarboxylate](/img/structure/B6090709.png)
![2-[1-cyclohexyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6090712.png)
![5-[(isopropyl{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6090716.png)
![2-{4-[3-(5-methyl-2-furyl)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6090721.png)
![ethyl {4-[(5-chloro-2-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B6090725.png)
![N-(3-chloro-4-methoxyphenyl)-3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinecarboxamide](/img/structure/B6090740.png)
![N-(2,4-difluorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6090747.png)
![2-methyl-6-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6090752.png)
![4-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide](/img/structure/B6090758.png)
![N-(4-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B6090768.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6090776.png)


![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6090814.png)
